molecular formula C10H16ClN3O2 B2459935 Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride CAS No. 1431964-83-8

Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride

Cat. No.: B2459935
CAS No.: 1431964-83-8
M. Wt: 245.71
InChI Key: MQGGOZXIICDHPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride typically involves the reaction of ethyl 2-bromoacetate with 5-amino-3-cyclopropyl-1H-pyrazole under basic conditions . The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the bromoacetate, forming the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target protein . The cyclopropyl group enhances the binding affinity and specificity of the compound .

Properties

IUPAC Name

ethyl 2-(5-amino-3-cyclopropylpyrazol-1-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)6-13-9(11)5-8(12-13)7-3-4-7;/h5,7H,2-4,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGGOZXIICDHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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